1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone
Description
1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone (CAS: 477334-15-9) is a β-amino ketone derivative with the molecular formula C₁₆H₁₂ClF₃NO and a molecular weight of 341.75 g/mol . The compound features a 4-chlorophenyl group at the carbonyl position and a 4-(trifluoromethyl)anilino moiety at the β-position (Figure 1). Its structural uniqueness lies in the electron-withdrawing trifluoromethyl (–CF₃) group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Industrial-grade purity (99%) and applications in medicinal chemistry (e.g., enzyme inhibition) highlight its significance .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(trifluoromethyl)anilino]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c17-13-5-1-11(2-6-13)15(22)9-10-21-14-7-3-12(4-8-14)16(18,19)20/h1-8,21H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDBLOGKNLFQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-15-9 | |
| Record name | 1-(4-CHLOROPHENYL)-3-(4-(TRIFLUOROMETHYL)ANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone typically involves multiple steps, starting with the chlorination of benzene to produce 4-chlorophenyl. This intermediate is then subjected to further reactions, including the introduction of the trifluoromethyl group and the anilino group. The reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and continuous flow processes. The choice of solvents, temperature control, and reaction time are optimized to achieve high yields and purity. Safety measures are strictly followed to handle the hazardous chemicals involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in organic synthesis research.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations :
- Electron-Withdrawing Groups : The –CF₃ group in the target compound increases electronegativity and steric bulk compared to –F or –CH₃ substituents in analogs (e.g., ). This enhances resistance to oxidative metabolism.
- Lipophilicity : The cyclohexyl group in raises logP significantly (predicted >4), whereas –CF₃ in the target compound balances hydrophobicity and polarity.
Biological Activity
1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone, also known by its chemical structure and various identifiers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C17H14ClF3N
- Molecular Weight : 397.7 g/mol
- IUPAC Name : 3-[3-chloro-N-[[3-(trifluoromethyl)phenyl]methyl]anilino]-1,1,1-trifluoropropan-2-ol
Research indicates that the compound exhibits activity as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This modulation may enhance neurotransmission and has implications for neurodegenerative diseases. Additionally, it shows potential interactions with GABA receptors, influencing inhibitory signaling pathways in the central nervous system .
Biological Activity Summary
The following table summarizes key findings regarding the biological activity of this compound:
Case Study 1: Neuroprotective Potential
In a study exploring the neuroprotective effects of the compound, researchers utilized a mouse model to assess its impact on metabolic parameters associated with obesity and liver health. The compound demonstrated significant efficacy in reducing body weight and triglyceride levels, suggesting a potential role in metabolic regulation and neuroprotection .
Case Study 2: Receptor Interaction
Another investigation focused on the interaction with α7 nAChRs, where it was found that the compound not only binds effectively but also enhances receptor activity significantly. This suggests its therapeutic potential in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
